3-吡啶乙酸盐酸盐

描述

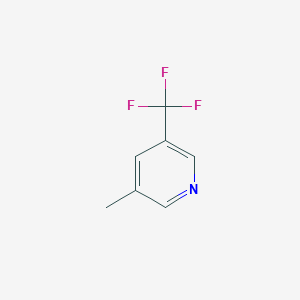

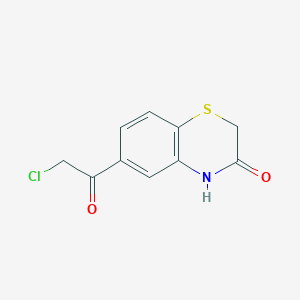

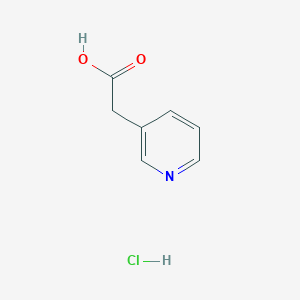

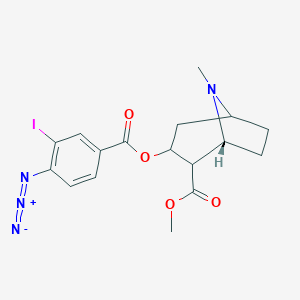

3-吡啶乙酸盐酸盐: 是一种化学化合物,其分子式为C7H7NO2 · HCl。它是吡啶的衍生物,其特征在于吡啶环的第三位连接有一个羧酸基团。 该化合物通常用于有机合成,并作为生产各种药物的中间体 .

科学研究应用

化学:

- 用作合成复杂有机分子的中间体。

- 用于制备嘧啶青霉素和头孢菌素 .

生物学:

- 研究其潜在的生物活性及其与酶和受体的相互作用。

医学:

工业:

5. 作用机理

3-吡啶乙酸盐酸盐的作用机理涉及它与特定分子靶标(例如酶和受体)的相互作用。它可以作为配体,与这些靶标结合并调节它们的活性。 确切的途径取决于具体的应用和所涉及的生物系统 .

作用机制

Target of Action

3-Pyridylacetic acid hydrochloride is a higher homologue of nicotinic acid, a breakdown product of nicotine and other tobacco alkaloids . It is also a metabolite of Nicotine

Mode of Action

It is known to be a strong acid, reactive with amines/alcohols/acids, and an organic catalyst .

Biochemical Pathways

3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate

Pharmacokinetics

It is known that the compound is a strong acid, which may influence its absorption and distribution within the body .

Result of Action

3-Pyridylacetic acid hydrochloride is used for the treatment of skeletal disorders as it inhibits osteoclast-mediated bone resorption and modulates bone metabolism

Action Environment

It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability.

生化分析

Biochemical Properties

3-Pyridylacetic acid hydrochloride can react with amines, alcohols, and carboxylic acids, and can also act as an acid in the reaction . It is part of the nicotine degradation pathway

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway

准备方法

化学反应分析

反应类型:

氧化: 3-吡啶乙酸盐酸盐可以进行氧化反应,通常形成具有更高氧化态的吡啶衍生物。

还原: 该化合物可以还原形成各种还原的吡啶衍生物。

取代: 它可以参与取代反应,其中羧酸基团或吡啶环可以被修饰。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳或雷尼镍等催化剂进行氢化。

主要产物:

氧化: 吡啶N-氧化物衍生物。

还原: 还原的吡啶衍生物。

相似化合物的比较

类似化合物:

- 2-吡啶乙酸盐酸盐

- 4-吡啶乙酸盐酸盐

- 3-吡咯烷醇盐酸盐

比较:

- 2-吡啶乙酸盐酸盐: 结构相似,但羧酸基团位于第二位。它可能表现出不同的反应性和生物活性。

- 4-吡啶乙酸盐酸盐: 羧酸基团位于第四位,导致化学行为和应用发生变化。

- 3-吡咯烷醇盐酸盐: 包含吡咯烷环而不是吡啶环,导致不同的化学性质和用途 .

3-吡啶乙酸盐酸盐是独一无二的,因为它在吡啶环上的羧酸基团的特定位置影响了它在各个领域的反应性和应用。

属性

IUPAC Name |

2-pyridin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCCOEWNFXXUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6419-36-9 | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?

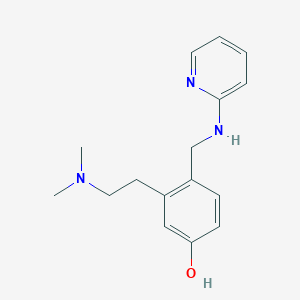

A1: 3-Pyridylacetic acid hydrochloride serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.

Q2: Are there alternative synthesis routes for 3-Pyridylacetic acid hydrochloride, and what are their advantages?

A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for 3-Pyridylacetic acid hydrochloride production.

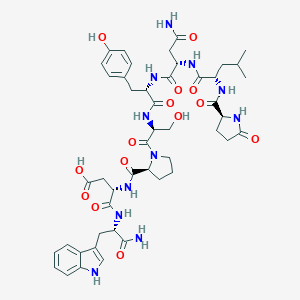

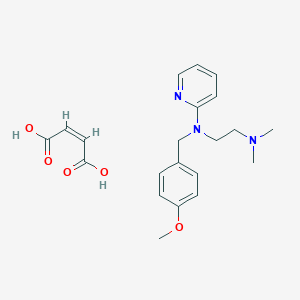

Q3: How does 3-Pyridylacetic acid hydrochloride interact with metal ions, and what are the structural features of these interactions?

A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of 3-Pyridylacetic acid hydrochloride in constructing diverse metal-organic frameworks.

Q4: What analytical techniques are commonly employed for the characterization of 3-Pyridylacetic acid hydrochloride?

A4: Various analytical techniques are used to characterize 3-Pyridylacetic acid hydrochloride, confirming its identity and purity. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

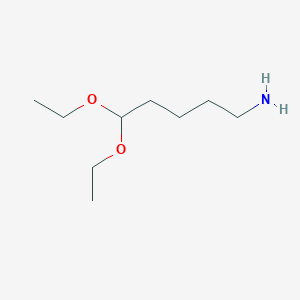

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)